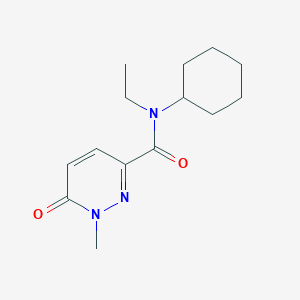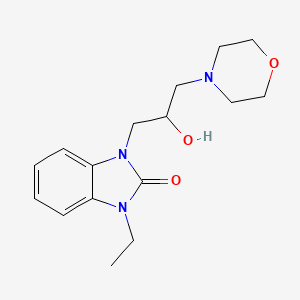![molecular formula C15H20N2O2 B7510509 1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)
1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound that belongs to the family of pyrrolidines. It is a synthetic compound that has been widely studied for its various applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in the field of medicine and pharmacology. In
Mechanism of Action
The mechanism of action of 1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. It has also been found to have an effect on the opioid system, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have potential as a treatment for anxiety and depression. In addition, it has been found to have an effect on the opioid system, which may contribute to its analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile tool for researchers in the field of medicine and pharmacology. However, one of the limitations of using this compound is its potential toxicity. It is important for researchers to use caution when handling this compound and to follow appropriate safety protocols.
Future Directions
There are several future directions for research on 1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide. One area of research is in the development of new drugs based on this compound. It has been found to have potential as a treatment for various diseases, and further research may lead to the development of new drugs that are more effective and have fewer side effects. Another area of research is in the study of the mechanism of action of this compound. Further research may lead to a better understanding of how this compound works, which could lead to the development of more effective drugs. Finally, research on the toxicity of this compound is also important, as it is essential for researchers to understand the potential risks associated with its use.
Synthesis Methods
The synthesis of 1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-methylbenzylamine with acetic anhydride to form N-acetyl-3-methylbenzylamine. This compound is then reacted with pyrrolidine-2-carboxylic acid to form 1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide. The final product is then purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide has been widely used in scientific research for its various applications. One of its main applications is in the field of pharmacology, where it has been found to have potential as a drug candidate for the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have potential as a treatment for anxiety and depression.
properties
IUPAC Name |
1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-3-6-13(9-11)10-16-15(19)14-7-4-8-17(14)12(2)18/h3,5-6,9,14H,4,7-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIGLWIBFGXPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCCN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)



![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)

![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)



![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)